

# (R)-1-Tosyloxy-2,3-propanediol chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-1-Tosyloxy-2,3-propanediol

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An In-Depth Technical Guide to **(R)-1-Tosyloxy-2,3-propanediol**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(R)-1-Tosyloxy-2,3-propanediol** is a high-value chiral building block essential in modern organic and medicinal chemistry. Its stereochemically defined structure and the presence of a highly reactive tosylate group make it an indispensable intermediate for the asymmetric synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, reactivity, applications, and handling protocols, with a particular focus on its pivotal role in the development of cardiovascular drugs.

Identified by its CAS number 41274-09-3, this compound is most notable as a key precursor for the synthesis of chiral aryloxypropanolamines.[1] This structural motif forms the core of the vast majority of beta-adrenergic blockers ( $\beta$ -blockers), a critical class of medications for managing cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias.[2][3] The stereochemistry of these drugs is paramount, as different enantiomers often exhibit vastly different pharmacological activities and safety profiles. The use of enantiomerically pure starting materials like **(R)-1-Tosyloxy-2,3-propanediol** is therefore crucial for producing single-enantiomer drugs with improved therapeutic indices.[4]

## Chemical and Physical Properties

**(R)-1-Tosyloxy-2,3-propanediol** is a white solid at room temperature.[5] Its key identifiers and physical properties are summarized in the tables below for easy reference.

## Chemical Identity

Identifier	Value
IUPAC Name	(2R)-2,3-dihydroxypropyl 4-methylbenzenesulfonate
Synonyms	(R)-Glycerol 1-(p-toluenesulfonate), (R)-(-)-Glycerol-alpha-monotosylate[6]
CAS Number	41274-09-3[1][5][6][7][8][9][10]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O <sub>5</sub> S[5][6][7][10]
Molecular Weight	246.28 g/mol [6][7][8]
MDL Number	MFCD00270084[7][10]
Structure	<div>The image you are requesting does not exist or is no longer available. imgur.com</div>

## Physical Properties

Property	Value	Source
Appearance	White Solid	[5]
Melting Point	54-59 °C	[5][6]
Boiling Point	463 °C at 760 mmHg	[5][6]
Density	1.351 g/cm <sup>3</sup>	[5][6]
Refractive Index	1.559	[5]
LogP	1.13430	[6]

## Spectroscopic Characterization

While specific spectra for this compound are not publicly available in all databases, the expected NMR signals can be predicted based on its structure.

- $^1\text{H}$  NMR: The spectrum would feature distinct signals corresponding to the tosyl and propanediol moieties. Aromatic protons on the p-toluenesulfonyl group would appear as two doublets in the range of  $\delta$  7.0-8.0 ppm. The methyl group of the tosylate would present as a singlet around  $\delta$  2.4 ppm. The protons of the propanediol backbone ( $\text{CH}_2\text{-O-Ts}$ ,  $\text{CH-OH}$ , and  $\text{CH}_2\text{-OH}$ ) would appear as a series of multiplets between  $\delta$  3.5-4.2 ppm, along with signals for the two hydroxyl protons.
- $^{13}\text{C}$  NMR: The  $^{13}\text{C}$  NMR spectrum would show four signals for the aromatic carbons of the tosyl group (between  $\delta$  125-145 ppm) and a signal for the methyl carbon around  $\delta$  21 ppm. The three carbons of the propanediol backbone would be observed in the region of  $\delta$  60-75 ppm, with the carbon atom directly attached to the electron-withdrawing tosyloxy group (C1) being the most downfield shifted.

## Chemical Reactivity and Applications

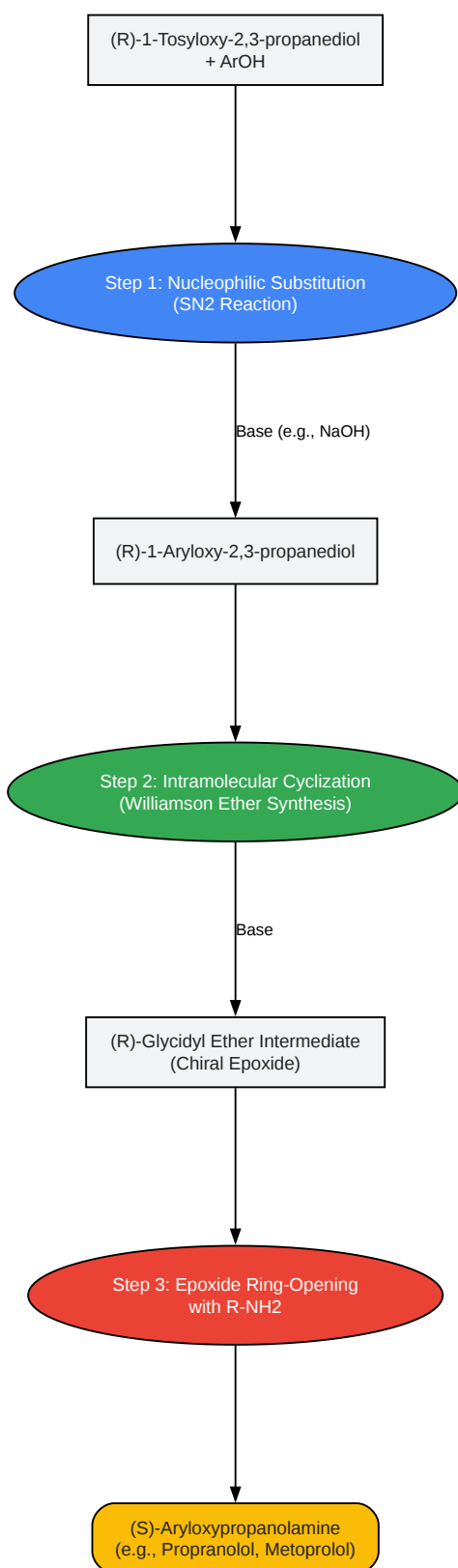
The primary utility of **(R)-1-Tosyloxy-2,3-propanediol** stems from the p-toluenesulfonate (tosylate) group, which is an excellent leaving group. This facilitates nucleophilic substitution reactions at the C1 position, allowing for the stereospecific introduction of various functionalities.

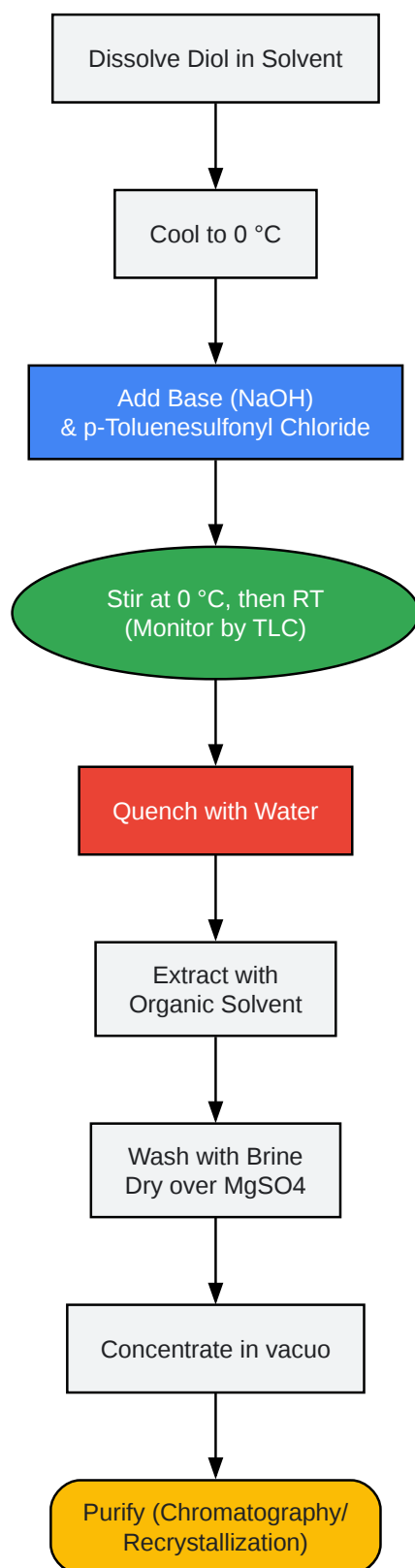
### Core Application: Synthesis of Beta-Blockers

The most significant application is in the synthesis of enantiomerically pure (S)- $\beta$ -blockers.<sup>[2]</sup> The synthesis typically proceeds via a two-step sequence involving the formation of a chiral epoxide intermediate.

- Formation of an Aryl Ether: A phenol ( $\text{ArOH}$ ) is deprotonated with a base (e.g.,  $\text{NaOH}$ ,  $\text{NaH}$ ) to form a phenoxide. This nucleophile then attacks the C1 position of **(R)-1-Tosyloxy-2,3-propanediol**, displacing the tosylate group to form a glycerol ether derivative.
- Epoxidation and Amine Ring-Opening: The resulting intermediate undergoes an intramolecular Williamson ether synthesis. The C2 hydroxyl group is deprotonated by the

base, and the resulting alkoxide displaces the leaving group (formed from the C1 position) to yield a chiral (R)-glycidyl ether. This epoxide is then opened by a primary amine (e.g., isopropylamine) to yield the final (S)-aryloxypropanolamine beta-blocker. This reaction pathway ensures the correct stereochemistry required for pharmacological activity.<sup>[11]</sup>





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